

# Chemical structure and properties of ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076 Get Quote

# ZK756326 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ZK756326 dihydrochloride** is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and HIV infection. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and pharmacological characteristics of **ZK756326 dihydrochloride**. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

## **Chemical Structure and Properties**

**ZK756326 dihydrochloride** is the hydrochloride salt of the parent compound ZK756326. Its chemical identity and key properties are summarized in the tables below.

#### **Chemical Identification**



| Identifier        | Value                                                                                 |  |
|-------------------|---------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-<br>piperazinyl]ethoxy]ethanol dihydrochloride[1] |  |
| CAS Number        | 1780259-94-0[1]                                                                       |  |
| Synonyms          | ZK-756326; ZK 756326; ZK756326[1]                                                     |  |
| Molecular Formula | C21H30Cl2N2O3[1][2]                                                                   |  |
| Molecular Weight  | 429.38 g/mol [1][2]                                                                   |  |
| SMILES Code       | OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[1]                             |  |

**Physicochemical Properties** 

| Property   | Value                                     |  |
|------------|-------------------------------------------|--|
| Appearance | Solid powder[1]                           |  |
| Purity     | >98% (typically ≥99.87%)[2][3]            |  |
| Solubility | Soluble in water and DMSO[3]              |  |
| Storage    | Store at -20°C for long-term stability[4] |  |

# **Pharmacological Properties**

ZK756326 is characterized as a selective agonist of the human CCR8 receptor. Its pharmacological profile is detailed in the following table.



| Parameter           | Value                                                                                                                                                                                                                                                                                          | Receptor                                                |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| IC50                | 1.8 μΜ                                                                                                                                                                                                                                                                                         | Human CCR8 (inhibition of CCL1 binding)[3][4]           |
| EC50                | 245 nM                                                                                                                                                                                                                                                                                         | Human CCR8 (stimulation of extracellular acidification) |
| Mechanism of Action | Induces Gai-mediated intracellular calcium mobilization and ERK phosphorylation.[3]                                                                                                                                                                                                            | CCR8                                                    |
| Selectivity         | >28-fold selective for CCR8 over 26 other tested GPCRs. However, it also binds to several serotonin (5-HT) receptor subtypes (5-HT <sub>1a</sub> , 5-HT <sub>2o</sub> , 5-HT <sub>2e</sub> , and 5-HT <sub>5a</sub> ) with IC <sub>50</sub> values of 5.4, 4.4, 34.8, and 16 µM, respectively. | Various GPCRs                                           |

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, purification, and key biological evaluation of **ZK756326 dihydrochloride**.

#### Synthesis of ZK756326 Dihydrochloride

The synthesis of ZK756326, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol, can be achieved through a multi-step process involving the alkylation of a piperazine derivative. The final product is then converted to its dihydrochloride salt.

Step 1: Synthesis of 1-[(3-phenoxyphenyl)methyl]piperazine

• To a solution of 1-(bromomethyl)-3-phenoxybenzene in a suitable solvent such as acetonitrile, add 1.5 equivalents of piperazine.



- Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-[(3-phenoxyphenyl)methyl]piperazine.

Step 2: Synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol (ZK756326)

- Dissolve the crude 1-[(3-phenoxyphenyl)methyl]piperazine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
- Add 1.2 equivalents of 2-(2-chloroethoxy)ethanol and 2.5 equivalents of a base like potassium carbonate.
- Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer to obtain the crude ZK756326 free base.



#### Step 3: Formation of ZK756326 Dihydrochloride

- Dissolve the crude ZK756326 free base in a minimal amount of a suitable organic solvent such as isopropanol or a mixture of diethyl ether and methanol.
- Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) in a stoichiometric amount (2 equivalents) while stirring.
- A precipitate of ZK756326 dihydrochloride should form.
- Continue stirring for 30-60 minutes to ensure complete precipitation.
- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield ZK756326 dihydrochloride.

#### **Purification**

The crude **ZK756326 dihydrochloride** can be purified by recrystallization or chromatography.

**Recrystallization Protocol:** 

- Dissolve the crude **ZK756326 dihydrochloride** in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/isopropanol.
- Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4
   °C) to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Column Chromatography Protocol (for free base):

- The crude ZK756326 free base can be purified by silica gel column chromatography.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.



- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane, followed by methanol in dichloromethane) to separate the desired product from impurities.
- Collect the fractions containing the pure product, as identified by TLC analysis.
- Combine the pure fractions and evaporate the solvent to obtain the purified ZK756326 free base, which can then be converted to the dihydrochloride salt as described above.

#### **CCR8 Competitive Radioligand Binding Assay**

This assay measures the ability of ZK756326 to compete with a radiolabeled ligand for binding to the CCR8 receptor.

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CCR8 (e.g., HEK293 or CHO cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for CCR8 (e.g., <sup>125</sup>I-CCL1), and varying concentrations of **ZK756326** dihydrochloride.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
- Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the ZK756326 concentration. Determine the IC₅₀ value, which is the concentration of ZK756326 that inhibits



50% of the specific binding of the radioligand.

## **Intracellular Calcium Mobilization Assay**

This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration, a hallmark of Gqq or Gqi-coupled GPCR activation.

- Cell Preparation: Plate cells expressing CCR8 (e.g., U87 astroglioma cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37 °C.
- Compound Addition: Prepare serial dilutions of ZK756326 dihydrochloride in an appropriate assay buffer.
- Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the different concentrations of ZK756326 to the wells and immediately measure the change in fluorescence over time.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and determine the EC<sub>50</sub> value.

### **ERK Phosphorylation Western Blot Assay**

This assay determines if ZK756326 stimulates the MAPK/ERK signaling pathway downstream of CCR8 activation.

- Cell Treatment: Seed CCR8-expressing cells in a culture dish and grow to 70-80% confluency. Starve the cells in serum-free media for several hours before treatment. Treat the cells with different concentrations of ZK756326 for a specific time period (e.g., 5-15 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
   Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4 °C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
- Densitometry: Quantify the band intensities using image analysis software to determine the relative increase in ERK phosphorylation.

### In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of **ZK756326 dihydrochloride** in a rodent model (e.g., mice or rats).

- Animal Model: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range. Acclimatize the animals for at least one week before the study.
- Drug Formulation and Administration: Formulate ZK756326 dihydrochloride in a suitable
  vehicle for the chosen route of administration (e.g., saline for intravenous injection or a
  suspension in 0.5% carboxymethylcellulose for oral gavage). Administer a single dose of the
  compound to the animals.



- Blood Sampling: Collect blood samples from a subset of animals at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The sampling site can be the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
- Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of ZK756326 in the plasma samples.
- Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ZK756326 and the workflows for the described experimental protocols.





Click to download full resolution via product page

Caption: ZK756326 activates CCR8, leading to Gαi-mediated signaling and downstream effects.

#### Workflow for CCR8 Competitive Radioligand Binding Assay



Click to download full resolution via product page

Caption: Workflow for the CCR8 competitive radioligand binding assay.



#### Workflow for Intracellular Calcium Mobilization Assay



Click to download full resolution via product page

Caption: Workflow for the intracellular calcium mobilization assay.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medkoo.com [medkoo.com]
- 2. ZK756326 (dihydrochloride) MedChem Express [bioscience.co.uk]
- 3. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]
- 4. shellchemtech.com [shellchemtech.com]
- To cite this document: BenchChem. [Chemical structure and properties of ZK756326 dihydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139076#chemical-structure-and-properties-of-zk756326-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com